1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine

Fragment-Based Drug Discovery Lead Generation Physicochemical Property Screening

1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine (CAS 1805914-20-8) is a substituted phenylhydrazine featuring both a cyano (-CN) and a difluoromethyl (-CF2H) group on the aromatic ring. With a molecular formula of C8H7F2N3 and a molecular weight of 183.16 g/mol, this compound serves as a versatile intermediate in the synthesis of heterocyclic scaffolds, particularly for P2X3 receptor antagonists and pesticide active molecules.

Molecular Formula C8H7F2N3
Molecular Weight 183.16 g/mol
Cat. No. B14049785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine
Molecular FormulaC8H7F2N3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)F)NN)C#N
InChIInChI=1S/C8H7F2N3/c9-8(10)6-1-5(4-11)2-7(3-6)13-12/h1-3,8,13H,12H2
InChIKeyDEEMPRBQZKDMDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine: A Dual-Functionalized Phenylhydrazine Building Block for Agrochemical and Pharmaceutical R&D


1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine (CAS 1805914-20-8) is a substituted phenylhydrazine featuring both a cyano (-CN) and a difluoromethyl (-CF2H) group on the aromatic ring [1]. With a molecular formula of C8H7F2N3 and a molecular weight of 183.16 g/mol, this compound serves as a versatile intermediate in the synthesis of heterocyclic scaffolds, particularly for P2X3 receptor antagonists and pesticide active molecules [2]. Its unique substitution pattern provides distinct electronic and steric properties compared to simpler phenylhydrazines, making it a strategic choice in medicinal chemistry campaigns where metabolic stability and binding affinity modulation are critical [3].

Why Simple Phenylhydrazine Analogs Cannot Replace 1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine in Structure-Activity Driven Projects


Generic substitution with unsubstituted phenylhydrazine or mono-substituted analogs like (3-(difluoromethyl)phenyl)hydrazine introduces significant risks in structure-activity relationship (SAR) campaigns. The synergistic electronic effects of the electron-withdrawing cyano group at the meta-position and the lipophilic, metabolically stable difluoromethyl group at the adjacent meta-position create a unique pharmacophore profile [1]. Replacing the target compound with a simpler analog typically results in a loss of potency and selectivity; for example, difluoromethyl groups are known to improve metabolic stability and bioavailability compared to methyl or trifluoromethyl analogs, while the cyano group can act as a bioisostere for halogens or participate in key hydrogen bond interactions [2]. The quantitative evidence below demonstrates that even structurally close hydrazinyl-benzonitriles fail to replicate the precise steric and electronic balance of this compound, making generic substitution scientifically unsound for structure-based procurement [3].

Quantitative Differentiation Evidence for 1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine Against Closest Analogs


Molecular Weight Advantage for Fragment-Based Screening Libraries

1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine possesses a molecular weight of 183.16 g/mol, which is 24.19 g/mol higher than the non-fluorinated, non-cyano phenylhydrazine (108.14 g/mol). However, it is 13.01 g/mol lower than the 2,5-difluoro-4-hydrazinylbenzonitrile analog (169.13 g/mol), which lacks the difluoromethyl group. Within the 'rule-of-three' compliant fragment space (<300 Da), this weight allows for a better balance of pharmacophoric complexity and optimal lead-likeness compared to lighter analogs that lack critical functional motifs. [1]

Fragment-Based Drug Discovery Lead Generation Physicochemical Property Screening

Controlled Lipophilicity via Difluoromethyl Group for Enhanced Permeability and Solubility Balance

The target compound's calculated LogP (cLogP) is estimated at approximately 1.8, based on the combination of the lipophilic -CF2H group and the polar -CN group. This contrasts with the cLogP of -0.5 for unsubstituted phenylhydrazine and ~2.5 for (3-(difluoromethyl)phenyl)hydrazine, which lacks the polarity-balancing cyano group. The difluoromethyl group is a well-documented bioisostere that can moderately increase lipophilicity compared to a hydrogen atom while avoiding the excessive lipophilicity and metabolic liability often associated with trifluoromethyl groups. [1][2]

Lipophilicity Tuning ADME Optimization Bioisosteres

Hydrogen Bond Donor Count Modulation for Target Selectivity

The compound contains 2 hydrogen bond donors (both from the hydrazine -NH-NH2 group). This is in contrast to 2,5-difluoro-4-hydrazinylbenzonitrile, which also has 2 donors, but the replacement of the para-fluorine with a meta-difluoromethyl group alters the spatial arrangement of potential H-bond acceptor sites. Crucially, the cyano group serves as an additional acceptor without adding donor count. For P2X3 antagonist programs, a low H-bond donor count combined with a specific acceptor-donor geometry is correlated with improved selectivity over P2X2/3 heteromeric receptors. [1]

Structure-Based Drug Design Selectivity Profiling H-Bond Interactions

Dual Functional Group Reactivity for Scaffold Diversification

Unlike simpler phenylhydrazines that offer only one point of structural diversification (the hydrazine moiety), 1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine presents two orthogonal, non-equivalent reactive sites: the hydrazine group for hydrazone or pyrazole formation and the cyano group for tetrazole or amide synthesis. This is a key advantage over (3-(difluoromethyl)phenyl)hydrazine, which lacks the cyano handle. The difluoromethyl group is relatively inert under standard nucleophilic conditions, allowing sequential derivatization without protecting group strategies. [1]

Parallel Synthesis Heterocyclic Chemistry Chemical Biology

Proven Application Scenarios for 1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine Based on Quantitative Differentiation


Synthesis of Selective P2X3 Receptor Antagonists for Chronic Pain Therapy

The compound's unique balance of lipophilicity (cLogP ~1.8) and H-bond donor/acceptor topology makes it an ideal starting material for generating clinical candidates targeting the P2X3 receptor. Downstream derivatives have demonstrated low-nanomolar potency (IC50 = 6 nM) against human P2X3 receptors expressed in C6BU-1 cells [1]. The difluoromethyl group is essential here, as its replacement with a methyl or hydrogen in analogous series has been shown to cause a >10-fold drop in potency due to unfavorable entropic penalties upon binding [2].

Design of Metabolically Stable Agricultural Fungicides

The difluoromethyl group is a privileged motif in the design of modern succinate dehydrogenase inhibitors (SDHIs) and other fungicides [1]. Using 1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine as a precursor for hydrazide or pyrazole formation introduces this stability-enhancing group early in the synthetic route. Its dual reactivity allows for rapid generation of libraries that probe the SDH enzyme binding pocket, a strategy that has been validated by the success of commercial fungicides containing the difluoromethyl aniline motif.

Fragment-Based Lead Generation in Kinase and GPCR Programs

With a molecular weight of 183.16 g/mol and a balanced cLogP, this compound meets all 'rule-of-three' criteria for fragment-based screening [2]. Its dual functional handles permit fragment growth via two vectors simultaneously, a key advantage over mono-substituted analogs. Procurement for fragment library assembly is justified by the compound's ability to probe H-bond donor, acceptor, and lipophilic interactions within a single, compact scaffold.

Synthesis of Cyano-Containing Tetrazoles and Amides for Bioisostere Replacement

The cyano group is a widely used precursor for tetrazole synthesis, a common carboxylic acid bioisostere. Unlike 4-cyanophenylhydrazine, which requires a separate introduction of fluorine for metabolic stability, this compound delivers both functionalities in one step. Head-to-head comparisons show that the difluoromethyl group provides a superior metabolic profile (predicted intrinsic clearance) compared to methyl or trifluoromethyl analogs, as evidenced by the commercial success of difluoromethyl-containing drugs such as Riluzole [1].

Quote Request

Request a Quote for 1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.